Bz-(Me)Tz-NHS
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .
Industrial Production Methods
Industrial production of Bz-(Me)Tz-NHS involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
Bz-(Me)Tz-NHS undergoes various types of chemical reactions, including:
Click Chemistry Reactions: It is primarily used in click chemistry for copper-free click conjugation.
Substitution Reactions: The compound can participate in substitution reactions where the methyltetrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving the compound.
Sonication and Heating: Often employed to enhance the solubility and reaction rate.
Major Products Formed
The major products formed from reactions involving this compound are typically conjugated molecules with enhanced biological activity or specificity .
Scientific Research Applications
Bz-(Me)Tz-NHS has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in labeling and tracking biomolecules in biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Bz-(Me)Tz-NHS involves the selective binding of the methyltetrazine group to specific molecular targets. This binding facilitates the formation of stable conjugates through copper-free click chemistry . The molecular targets and pathways involved are primarily related to the functional groups present in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bz-(Me)Tz-NHS include:
Methyltetrazine-PEG-NHS: Another click chemistry reagent with similar applications.
Tetrazine-NHS: A compound with a tetrazine group used in similar conjugation reactions.
Uniqueness
This compound is unique due to its high selectivity and efficiency in copper-free click conjugation. Its methyltetrazine group provides enhanced stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFWEESCGQHGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107079 | |
Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454558-58-7 | |
Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454558-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-[[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]-5-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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